molecular formula C7H8Cl2N2 B15087967 4,6-Dichloro-5-propylpyrimidine CAS No. 63797-51-3

4,6-Dichloro-5-propylpyrimidine

Cat. No.: B15087967
CAS No.: 63797-51-3
M. Wt: 191.05 g/mol
InChI Key: PZYFPCIJYWJJSF-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-propylpyrimidine is a heterocyclic aromatic compound with the molecular formula C7H8Cl2N2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4,6-Dichloro-5-propylpyrimidine involves the chlorination of 4,6-dihydroxypyrimidine. The process typically includes the following steps :

    Formation of 4,6-dihydroxypyrimidine: This is achieved by reacting formamide, absolute ethyl alcohol, and sodium ethoxide, followed by the addition of diethyl malonate.

    Chlorination: The 4,6-dihydroxypyrimidine is then chlorinated using thionyl chloride in the presence of a chlorination catalyst such as boric acid. The reaction is carried out in ethylene dichloride at reflux temperature.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. The chlorination step is carefully controlled to minimize by-products and maximize the yield of this compound. The final product is typically purified by crystallization and vacuum drying .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-5-propylpyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloro-2-propylpyrimidine
  • 2,4-Diamino-6-chloropyrimidine
  • 2,4-Diamino-6-(2-hydroxyethoxy)pyrimidine

Uniqueness

4,6-Dichloro-5-propylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of chlorine atoms at positions 4 and 6 makes it more reactive towards nucleophilic substitution compared to other pyrimidine derivatives .

Properties

CAS No.

63797-51-3

Molecular Formula

C7H8Cl2N2

Molecular Weight

191.05 g/mol

IUPAC Name

4,6-dichloro-5-propylpyrimidine

InChI

InChI=1S/C7H8Cl2N2/c1-2-3-5-6(8)10-4-11-7(5)9/h4H,2-3H2,1H3

InChI Key

PZYFPCIJYWJJSF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=CN=C1Cl)Cl

Origin of Product

United States

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